molecular formula C10H11NO B6173147 (1-isocyanatopropyl)benzene CAS No. 21962-56-1

(1-isocyanatopropyl)benzene

Cat. No.: B6173147
CAS No.: 21962-56-1
M. Wt: 161.2
InChI Key:
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Description

(1-Isocyanatopropyl)benzene is an organic compound with the molecular formula C₁₀H₁₁NO. It belongs to the class of isocyanates, which are known for their reactivity and utility in various chemical processes. This compound is characterized by the presence of an isocyanate group (-N=C=O) attached to a propyl chain, which is further connected to a benzene ring. The compound is a colorless liquid with a boiling point of approximately 195-197°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: (1-Isocyanatopropyl)benzene can be synthesized through several methods. One common approach involves the reaction of (1-aminopropyl)benzene with phosgene (COCl₂) under controlled conditions. The reaction typically proceeds as follows: [ \text{C₆H₅CH₂CH₂CH₂NH₂ + COCl₂ → C₆H₅CH₂CH₂CH₂NCO + 2HCl} ] This reaction requires careful handling of phosgene, a toxic and hazardous reagent, and is usually conducted in a well-ventilated fume hood with appropriate safety measures.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors equipped with safety features to handle toxic reagents like phosgene. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reagent concentrations to ensure optimal yield and safety. The final product is purified through distillation or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: (1-Isocyanatopropyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.

    Substitution Reactions: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Addition: Reagents like methanol (CH₃OH), ethanol (C₂H₅OH), and primary amines (RNH₂) are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂) are used. These reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) and are conducted under controlled temperatures.

Major Products:

Scientific Research Applications

(1-Isocyanatopropyl)benzene has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of (1-isocyanatopropyl)benzene primarily involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophilic groups such as hydroxyl (-OH), amino (-NH₂), and thiol (-SH) groups. This reactivity is exploited in various chemical processes, including the formation of urethanes and ureas. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

    Phenyl isocyanate (C₆H₅NCO): Similar structure but lacks the propyl chain.

    (1-Isocyanatoethyl)benzene (C₆H₅CH₂CH₂NCO): Similar structure but with an ethyl chain instead of a propyl chain.

    (1-Isocyanatomethyl)benzene (C₆H₅CH₂NCO): Similar structure but with a methyl chain instead of a propyl chain.

Uniqueness: (1-Isocyanatopropyl)benzene is unique due to the presence of the propyl chain, which can influence its reactivity and physical properties compared to other isocyanates. The length of the alkyl chain can affect the compound’s solubility, boiling point, and reactivity with nucleophiles .

Properties

CAS No.

21962-56-1

Molecular Formula

C10H11NO

Molecular Weight

161.2

Purity

94

Origin of Product

United States

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